Diethyl (2-chloroethyl)phosphonate

Description

Historical Context and Evolution of Phosphonate (B1237965) Chemistry

The journey of phosphonate chemistry began over a century ago, with the first synthesis of bisphosphonates by Von Baeyer and Hofmann in 1897. wikipedia.org A significant milestone in the field was the development of methods to create the stable carbon-phosphorus (C-P) bond, which is resistant to cleavage by hydrolysis and enzymatic action. nih.gov The discovery of the Michaelis-Arbuzov reaction and the Michaelis-Becker reaction provided key synthetic routes to phosphonates. Further advancements, such as the use of bromotrimethylsilane (B50905) for the mild dealkylation of dialkyl phosphonates, have expanded the synthetic toolkit available to chemists. nih.gov The field has seen steady growth, driven by the diverse applications of these compounds. mdpi.com

Significance of Phosphonate Functional Groups in Contemporary Research

The phosphonate functional group (-PO(OR)₂ where R is an organic group) is of immense interest in modern science due to its unique properties. wikipedia.orgnih.gov Phosphonates are structurally similar to phosphates and can act as their stable mimics, leading to applications in medicinal chemistry as enzyme inhibitors. nih.govnih.gov This has resulted in the development of antiviral drugs like Tenofovir and anti-osteoporosis medications such as Alendronate. wikipedia.orgnih.gov

Beyond their biological applications, phosphonates are utilized in materials science for creating hybrid materials and functionalizing surfaces. nih.govmdpi.com Their ability to coordinate with metal ions has led to the development of metal phosphonate chemistry, a field with applications in catalysis, ion exchange, and proton conduction. mdpi.comrsc.org The inherent stability of the phosphonate group under harsh conditions also makes these compounds valuable in various industrial processes. phosphonates.org

Diethyl (2-chloroethyl)phosphonate within the Framework of Organophosphorus Compounds

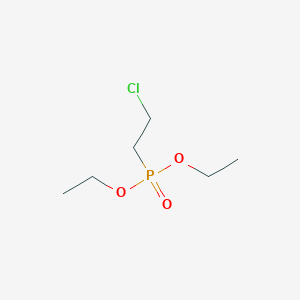

This compound is a member of the organophosphorus compound family, specifically a phosphonate ester. wikipedia.org It contains a central phosphorus atom bonded to two ethoxy groups, an oxygen atom via a double bond, and a 2-chloroethyl group through a carbon-phosphorus bond. nist.gov This structure places it within the broad class of phosphonates and makes it a valuable intermediate in the synthesis of other organophosphorus compounds. wikipedia.orgprinceton.edu

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-diethoxyphosphorylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDLEOVIACJWTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40146335 | |

| Record name | Phosphonic acid, (2-chloroethyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10419-79-1 | |

| Record name | Diethyl P-(2-chloroethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10419-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (2-chloroethyl)phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010419791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl (2-chloroethyl)phosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, (2-chloroethyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (2-chloroethyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL (2-CHLOROETHYL)PHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JX3P2CQ8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Profile of Diethyl 2 Chloroethyl Phosphonate

IUPAC Name: 1-chloro-2-diethoxyphosphorylethane nih.gov

CAS Number: 10419-79-1 nih.gov

Chemical Formula: C₆H₁₄ClO₃P nih.gov

Molecular Weight: 200.60 g/mol nih.gov

Physicochemical Properties of Diethyl (2-chloroethyl)phosphonate

| Property | Value |

| Boiling Point | 92-94 °C (at 4 mmHg) chemicalbook.com |

| Density | 1.15 g/cm³ chemnet.com |

| Refractive Index | 1.439-1.442 chemicalbook.com |

| Flash Point | 98 °C chemicalbook.com |

Reactivity Profiles and Mechanistic Investigations of Diethyl 2 Chloroethyl Phosphonate Derivatives

Core Reaction Pathways of Diethyl (2-chloroethyl)phosphonate

The reactivity of this compound is dictated by three primary features: the electrophilic carbon atom bearing the chlorine, the susceptibility of the phosphonate (B1237965) esters to hydrolysis, and the potential for the phosphorus center to engage in bond formation processes.

Nucleophilic Substitution Reactions at the Chloroethyl Moiety

The carbon-chlorine bond in the chloroethyl group is a primary site for nucleophilic attack. The electron-withdrawing nature of the phosphonate group enhances the electrophilicity of the carbon atom attached to the chlorine, making it susceptible to substitution by a wide range of nucleophiles. This reaction follows a typical SN2 pathway, where a nucleophile displaces the chloride ion, leading to the formation of a new carbon-nucleophile bond.

This pathway is fundamental for the synthesis of a variety of functionalized phosphonates. For instance, reaction with sodium iodide can yield the corresponding iodoethylphosphonate, while reaction with amines or alkoxides can introduce nitrogen or oxygen-based functionalities, respectively. These transformations are crucial for building more complex molecules where the phosphonate moiety is desired for its biological activity or as a synthetic handle.

Hydrolytic Degradation Mechanisms under Varying pH Conditions

The stability of the diethyl phosphonate ester is highly dependent on the pH of the medium. The ester linkages are susceptible to hydrolysis, which can proceed via different mechanisms under acidic or basic conditions. nih.gov

Under acidic conditions , the phosphoryl oxygen is protonated, which increases the electrophilicity of the phosphorus atom. A water molecule can then attack the phosphorus center, leading to the cleavage of the P-O-Et bond and the release of ethanol (B145695). This process can occur sequentially to yield the monoester and finally (2-chloroethyl)phosphonic acid.

In basic conditions , a hydroxide (B78521) ion directly attacks the electrophilic phosphorus atom. This addition-elimination process results in the displacement of an ethoxide ion, forming the phosphonate salt and ethanol. The rate of hydrolysis is generally faster under basic conditions compared to acidic or neutral environments. nih.gov The ultimate hydrolysis products are ethanol and (2-chloroethyl)phosphonic acid or its corresponding salt. nih.gov

| Condition | Mechanism | Key Steps | Products |

| Acidic | Acid-catalyzed hydrolysis | 1. Protonation of the phosphoryl oxygen.2. Nucleophilic attack by water.3. Elimination of ethanol. | (2-chloroethyl)phosphonic acid, Ethanol |

| Basic | Base-catalyzed hydrolysis | 1. Nucleophilic attack by hydroxide ion.2. Formation of a pentacoordinate intermediate.3. Elimination of ethoxide. | (2-chloroethyl)phosphonate salt, Ethanol |

Carbon-Phosphorus Bond Formation via Cross-Coupling Processes

While the title compound already possesses a C-P bond, the synthesis of its aromatic derivatives often relies on modern cross-coupling methodologies. rushim.ru Transition-metal-catalyzed reactions are powerful tools for forming C-P bonds, particularly for arylphosphonates. beilstein-journals.orgresearchgate.net These reactions typically involve the coupling of an aryl halide (or triflate) with a phosphorus-containing reagent, such as a trialkyl phosphite (B83602) or a dialkyl phosphite. beilstein-journals.orgresearchgate.net

Palladium and nickel complexes are the most common catalysts for these transformations. beilstein-journals.orgrsc.org A well-known example is the Hirao reaction, which couples aryl halides with dialkyl phosphites in the presence of a palladium catalyst and a base. researchgate.net This approach overcomes the low reactivity of aryl halides toward traditional C-P bond-forming reactions like the Michaelis-Arbuzov reaction. beilstein-journals.org The versatility of these cross-coupling methods allows for the synthesis of a diverse library of aryl phosphonate derivatives, which can then be used in further synthetic applications. rushim.rubeilstein-journals.org

Horner-Wadsworth-Emmons (HWE) Olefination Chemistry

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds. wikipedia.org It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.orgalfa-chemistry.com Derivatives of this compound are excellent substrates for this reaction, where the carbon adjacent to the phosphorus atom can be deprotonated to form a nucleophilic carbanion.

Generation and Stereochemical Control of Phosphonate Carbanions

The first step of the HWE reaction is the deprotonation of the carbon alpha to the phosphoryl group to generate a phosphonate carbanion. wikipedia.org This requires a sufficiently strong base, with common choices including sodium hydride (NaH), butyllithium (B86547) (BuLi), and potassium hexamethyldisilazide (KHMDS). organic-chemistry.org The resulting carbanion is more nucleophilic but less basic than the corresponding ylides used in the Wittig reaction. wikipedia.org

The stereochemical outcome of the HWE reaction is influenced by several factors, including the structure of the phosphonate, the nature of the aldehyde or ketone, the base used, and the reaction conditions (solvent, temperature). researchgate.net Steric hindrance plays a significant role; the antiperiplanar approach of the carbanion to the carbonyl is generally favored to minimize steric clash, which often leads to the formation of (E)-alkenes. alfa-chemistry.comorganic-chemistry.org

Diastereoselective Formation of (E)- and (Z)-Alkenes

A major advantage of the HWE reaction is its inherent stereoselectivity, which can often be tuned to favor either the (E)- or (Z)-alkene isomer. tcichemicals.com

Formation of (E)-Alkenes: The standard HWE reaction typically yields the thermodynamically more stable (E)-alkene with high selectivity. wikipedia.orgnih.gov The reaction proceeds through an intermediate oxaphosphetane, and under conditions that allow for equilibration of the intermediates, the pathway leading to the trans-alkene is favored. wikipedia.orgresearchgate.net

Formation of (Z)-Alkenes: Achieving high selectivity for the (Z)-alkene is more challenging but can be accomplished using specific modifications. The Still-Gennari modification is a widely used protocol for synthesizing (Z)-alkenes. wikipedia.orgyoutube.com This method employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strongly dissociating reaction conditions, such as using KHMDS as the base in the presence of 18-crown-6 (B118740) in THF. wikipedia.orgnih.gov These conditions accelerate the rate of elimination from the intermediate oxaphosphetane, preventing equilibration to the more stable (E)-pathway and thus locking in the (Z)-geometry. wikipedia.org

| Desired Isomer | Typical Conditions | Phosphonate Reagent | Key Principle |

| (E)-Alkene | NaH or NaOMe in THF or DME | Standard dialkyl phosphonate (e.g., diethyl) | Thermodynamic control; reaction allows for equilibration to the most stable E-product. wikipedia.orgnih.gov |

| (Z)-Alkene | KHMDS, 18-crown-6 in THF at low temp (-78 °C) | Phosphonate with electron-withdrawing ester groups (e.g., bis(trifluoroethyl)) | Kinetic control; rapid, irreversible elimination before equilibration can occur (Still-Gennari conditions). wikipedia.orgnih.gov |

Elucidation of Oxaphosphetane Intermediates and Their Role in Stereoselectivity

The Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of alkene synthesis, proceeds through a well-defined mechanism involving a critical cyclic intermediate. The reaction commences with the deprotonation of the phosphonate at the carbon alpha to the phosphorus, generating a stabilized phosphonate carbanion. wikipedia.orgyoutube.com This carbanion then acts as a nucleophile, attacking an aldehyde or ketone carbonyl group in what is typically the rate-limiting step. wikipedia.org

This nucleophilic addition leads to a tetrahedral intermediate, which subsequently undergoes an intramolecular attack by the oxygen anion on the electron-deficient phosphorus atom. youtube.com This step results in the formation of a transient, four-membered heterocyclic ring known as an oxaphosphetane. youtube.comyoutube.com The decomposition of this oxaphosphetane intermediate through a cis-elimination process yields the final alkene product and a water-soluble dialkylphosphate salt, which is easily removed. wikipedia.orgalfa-chemistry.com

The stereoselectivity of the HWE reaction, which predominantly favors the formation of (E)-alkenes, is intricately linked to the formation and stability of the oxaphosphetane and its precursors. wikipedia.orgalfa-chemistry.comorganic-chemistry.org The stereochemical outcome is largely determined by steric approach control during the initial nucleophilic attack and the potential for equilibration of the intermediates. wikipedia.orgorganic-chemistry.org The thermodynamically favored antiperiplanar approach of the phosphonate carbanion to the carbonyl, where the bulky groups are positioned away from each other, leads to an intermediate that, after rotation and cyclization, forms the (E)-alkene. organic-chemistry.org

Several factors have been systematically studied to modulate the stereochemical outcome:

| Factor | Influence on Stereoselectivity | Rationale |

| Aldehyde Structure | Increased steric bulk of the aldehyde | Favors higher (E)-stereoselectivity. wikipedia.org |

| Reaction Temperature | Higher temperatures (e.g., 23 °C vs. -78 °C) | Promotes equilibration to the more stable (E)-intermediate. wikipedia.org |

| Cation Choice | Li⁺ > Na⁺ > K⁺ salts | Influences the degree of equilibration. wikipedia.org |

| Phosphonate Structure | Use of electron-withdrawing groups (e.g., trifluoroethyl) | Can reverse selectivity to favor (Z)-alkenes (Still-Gennari modification). wikipedia.orgyoutube.com |

The Still-Gennari modification is a notable variation that achieves high (Z)-selectivity. youtube.com It employs phosphonates with highly electron-withdrawing groups, such as trifluoroethyl esters. youtube.com These groups accelerate the rate of oxaphosphetane elimination, making it faster than the reversible initial addition step. youtube.com Consequently, the reaction becomes kinetically controlled, preserving the stereochemistry of the initial addition which leads to the (Z)-alkene. youtube.com

Applications of HWE Reaction in Complex Organic Synthesis

The reliability, operational simplicity, and high (E)-stereoselectivity of the Horner-Wadsworth-Emmons reaction make it a valuable tool in the multistep synthesis of complex organic molecules, particularly natural products. alfa-chemistry.com The easy removal of the phosphate (B84403) byproduct via aqueous extraction is a significant advantage over the traditional Wittig reaction. alfa-chemistry.com

Notable applications include:

Total Synthesis of (-)-Bafilomycin A1: In a key step of this synthesis, the choice of phosphonate ester was critical. Using a diisopropyl phosphonate under Paterson conditions achieved a high (Z,E:E,E) stereoselectivity of 95:5, whereas a dimethyl phosphonate yielded only a 2:1 ratio. alfa-chemistry.com

Synthesis of FR-900848: During the total synthesis of this pentacyclopropane antifungal agent, Schlosser conditions were employed in an HWE reaction to construct a diene unit with high (E/Z)-selectivity. alfa-chemistry.com

Iterative Synthesis: The HWE reaction and its Still-Gennari variant can be used iteratively. For instance, a complex molecule was assembled by first using a Still-Gennari reaction to create a (Z)-alkene, which was then converted to an aldehyde and subjected to another Still-Gennari reaction to add another (Z)-alkene unit. youtube.com

Synthesis of Antiviral Precursors: Derivatives of this compound are instrumental in synthesizing acyclic nucleoside phosphonates. For example, N-2-(phosphonomethoxy)ethyl derivatives, which are precursors to antiviral drugs like Adefovir, are synthesized from dialkyl 2-(chloroethoxy)methylphosphonates. nih.gov

Exploration of Other Significant Reaction Types

Beyond olefination, phosphonates like this compound engage in a variety of other transformations, including cyclizations and surface grafting reactions.

Cyclization and Skeletal Rearrangement Reactions

Intramolecular Horner-Wadsworth-Emmons reactions serve as a powerful method for the synthesis of cyclic compounds. clockss.org This strategy involves a phosphonate and a carbonyl group tethered within the same molecule. Upon addition of a base, the intramolecular olefination occurs, leading to the formation of a cyclic alkene. This approach has been successfully applied to the synthesis of various ring systems. For example, the cyclization of a phosphonium (B103445) salt with sodium ethoxide has been used to generate 2-methyl-2H wikipedia.orgbenzopyran and 2,3-dihydro[l]benzoxepin. clockss.org The mechanism is believed to proceed through the formation of a 1,2-oxaphosphetane system prior to elimination, analogous to the intermolecular version. clockss.org While cyclization is a well-documented pathway, significant skeletal rearrangements involving this compound are less commonly reported in the literature.

Reactions Leading to Heterocycle Formation

This compound and related phosphonate reagents are versatile building blocks for the synthesis of a wide array of heterocyclic compounds. clockss.orgchim.itmdpi.com Both intramolecular and multicomponent reaction strategies are employed.

Intramolecular Cyclizations: The intramolecular HWE reaction is a key method for forming heterocycles containing nitrogen, oxygen, and sulfur. clockss.org

Multicomponent Reactions (MCRs): These reactions offer an efficient route to complex heterocyclic phosphonates in a single step. A prominent example is the synthesis of diethyl (2-amino-3-cyano-4H-chromen-4-yl)phosphonate through the one-pot condensation of salicylaldehyde, malononitrile, and diethyl phosphite. mdpi.com This microwave-assisted reaction is notable for its high atom economy and efficiency. mdpi.com

Addition to Imines: Heterocyclic phosphonates, including derivatives of thiazole, quinoline, and imidazole, have been prepared by the addition of diethyl H-phosphonate to imines derived from the corresponding heterocyclic aldehydes. chim.it

| Heterocycle Class | Synthetic Strategy | Example Reactants |

| Chromenes | Multicomponent Reaction | Salicylaldehyde, Malononitrile, Diethyl Phosphite mdpi.com |

| Pyridines | Reaction of phosphonate-derived alkenes | Diethyl (1,1-difluoro-3,3-dicyano-2-trifluoromethylallyl)phosphonate with 2-pyrazolin-5-one derivatives researchgate.net |

| Thiazoles, Quinolines | Addition to Imines | Thiazole- or Quinoline-carboxaldehyde-derived imines and Diethyl H-phosphonate chim.it |

| Benzopyrans | Intramolecular HWE | Tethered phosphonium salt containing a phenolic ether and a ketone clockss.org |

Grafting Reactions onto Inorganic Surfaces

Phosphonates can be chemically anchored, or "grafted," onto the surfaces of inorganic materials to create organic-inorganic hybrid materials with tailored properties. researchgate.netresearchgate.net This surface modification has applications in catalysis, sensing, and chromatography.

The grafting process typically involves the reaction of the phosphonate group with reactive sites on the inorganic surface, such as surface hydroxyl (-OH) groups.

Grafting on Titania (TiO₂): Theoretical studies on the grafting of 2-chloroethyl phosphonic acid onto a titania surface show that stable anchoring is achieved through multiple interactions. researchgate.net These include the coordination of the phosphoryl oxygen atom (P=O) to Lewis acidic titanium sites on the surface and the formation of covalent Ti-O-P bonds via condensation reactions with surface Ti-OH groups. researchgate.net

Grafting on Silica (B1680970) (SiO₂): While direct grafting of phosphonates onto silica via Si-O-P bond formation can be challenging, specialized phosphonate precursors have been developed to facilitate efficient surface modification. researchgate.net A novel method utilizes a phosphonate precursor bearing a disilicate moiety, which grafts onto the silica surface through the formation of stable Si-O-Si bonds at room temperature, achieving a high density of phosphonate groups on the surface. researchgate.net

This ability to form robust bonds with metal oxide surfaces makes phosphonates derived from this compound valuable for functionalizing inorganic substrates.

Advanced Characterization and Analytical Techniques for Phosphonates

Spectroscopic Characterization Methods

Spectroscopy provides fundamental insights into the atomic and molecular structure of diethyl (2-chloroethyl)phosphonate, confirming its identity and the integrity of its functional groups.

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, with ¹H, ¹³C, and ³¹P nuclei offering complementary information. cardiff.ac.uklookchem.com

¹H NMR: The proton NMR spectrum provides information on the hydrogen environments within the molecule. For the diethyl ester portion, the ethoxy protons typically show a characteristic triplet for the methyl (CH₃) group and a multiplet for the methylene (B1212753) (CH₂) group due to coupling with each other and with the phosphorus atom. cardiff.ac.uk

¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments. The ethyl carbons exhibit splitting patterns as a result of coupling with the phosphorus nucleus, a key indicator of the phosphonate (B1237965) structure. cardiff.ac.uk

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is particularly diagnostic. It provides a direct method for confirming the presence and chemical environment of the phosphonate group. The chemical shift for diethyl phosphonate derivatives typically appears in the range of +15 to +30 ppm, which is characteristic for this class of compounds.

Table 1: Representative NMR Data for this compound

| Nucleus | Description | Typical Chemical Shift (δ) / Observation | Source |

|---|---|---|---|

| ¹H | Ethyl (CH₃) protons | Triplet signal | cardiff.ac.uk |

| ¹³C | Ethyl carbons | Splitting patterns due to C-P coupling | cardiff.ac.uk |

| ³¹P | Phosphonate phosphorus | Singlet resonance between +15 and +30 ppm | |

Mass spectrometry is used to determine the molecular weight and fragmentation patterns of this compound, aiding in its identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common technique for analyzing volatile compounds like this compound. Purity can be confirmed through GC-MS analysis. The NIST Mass Spectrometry Data Center reports a GC-MS spectrum for this compound, showing characteristic fragment ions. nih.gov

Electron Ionization (EI) Mass Spectrometry: EI-MS reveals distinct fragmentation pathways. A prominent base peak is often observed at a mass-to-charge ratio (m/z) of 138, which corresponds to the [PO(OEt)₂]⁺ fragment. Other significant peaks include those at m/z 145 and 165. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For analyses in complex mixtures or for compounds formed from reactions involving this compound, LC-MS with techniques like electrospray ionization (ESI) is employed. google.com High-resolution ESI-MS can detect molecular ion peaks and detailed fragmentation patterns.

Table 2: Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Technique | Source |

|---|---|---|---|

| 138 | [PO(OEt)₂]⁺ (Base Peak) | GC-MS, EI-MS | nih.gov |

| 145 | Not specified | GC-MS | nih.gov |

The application of X-ray based techniques for the direct analysis of pure this compound is limited. Crystallographic characterization, such as with X-ray diffraction, is challenging because the compound exists as an oil at room temperature, which complicates the growth of single crystals required for such analysis. smolecule.com Therefore, detailed crystallographic data from techniques like XRPD are not commonly reported for this compound in its pure state.

ICP-OES and ICP-MS are powerful atomic spectroscopy techniques for highly sensitive elemental analysis. While specific research detailing the ICP analysis of this compound is not prevalent, these methods are fundamentally suited for the accurate quantification of phosphorus. The compound is listed in catalogues that also reference ICP-OES/MS standards, suggesting its relevance in contexts where precise elemental composition is required. chembk.com These techniques would be used to determine the phosphorus content in samples containing the compound rather than for structural elucidation.

Raman spectroscopy is a valuable technique for analyzing the vibrational modes of a molecule, providing a fingerprint based on its functional groups. While specific Raman spectra for this compound are not widely published, the technique is applied to structurally similar compounds like diethyl vinylphosphonate. chemicalbook.com For phosphonates, Raman spectroscopy can identify and characterize the P=O and P-O-C bonds, complementing data from other spectroscopic methods like IR spectroscopy.

Chromatographic Separation and Quantification

Chromatographic methods are essential for the separation, purification, and quantification of this compound, particularly in reaction mixtures and for purity assessment.

Flash Chromatography: This preparative technique is frequently used to purify products synthesized from this compound. A common method involves using a silica (B1680970) gel stationary phase with a mobile phase gradient of dichloromethane (B109758) (DCM) and methanol. cardiff.ac.ukgoogle.com

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, is an effective analytical technique for ensuring the absence of byproducts and unreacted starting materials in purified samples.

Gas Chromatography (GC): Due to its volatility, GC is a primary method for analyzing the purity of this compound. When coupled with a mass spectrometer (GC-MS), it allows for both separation and confident identification. nih.gov

Ion Chromatography: For studying the degradation or reaction kinetics of phosphonates, such as tracking hydrolysis, ion chromatography can be a suitable method for separating and quantifying the ionic species produced.

Ion Chromatography (IC)

Ion Chromatography (IC) is a powerful technique for the determination of phosphonates and their related anionic metabolites in various environmental and biological samples. This method offers a simple, sensitive, and reproducible approach for residue analysis, often requiring minimal sample preparation.

A notable application involves the quantification of ethyl and diethyl phosphonate in aqueous extracts from plants and soil. nih.gov The methodology employs high-performance ion chromatography (HPIC) combined with eluent suppression and conductivity detection. nih.gov This setup allows for the direct analysis of aqueous extracts after a straightforward cleanup step, for instance, using a C18 Sep-Pak cartridge to remove interfering organic substances like pigments and phenolics. nih.gov

Research findings demonstrate high efficiency in extracting these compounds, with aqueous extraction from soil yielding around 90% recovery for organic phosphonates. nih.gov The sensitivity of the method is significant, with detection limits for organic phosphonates reaching 2.0 µg/g in plant extracts and 5.0 µg/g in soil extracts. nih.gov For inorganic anions like phosphonate (HPO₃²⁻), the detection limits are even lower, at 0.5 µg/g and 0.2 µg/g in plants and soil, respectively. nih.gov The coupling of IC with tandem mass spectrometry (IC-MS/MS) further enhances sensitivity and selectivity, enabling the detection of phosphonates at sub-part-per-billion levels and providing robust quantification in complex, high-ionic-strength matrices. researchgate.netasrb.org.in

Table 1: Detection Limits of Phosphonates and Related Anions by HPIC

| Analyte | Matrix | Detection Limit (µg/g) |

|---|---|---|

| Organic Phosphonates | Plant Extract | 2.0 |

| Organic Phosphonates | Soil Extract | 5.0 |

| Inorganic Anions (e.g., HPO₃²⁻) | Plant Extract | 0.5 |

| Inorganic Anions (e.g., HPO₃²⁻) | Soil Extract | 0.2 |

Data sourced from Ouimette & Coffey, 1988. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and analysis of phosphonates. For compounds like this compound, which lack a strong UV-absorbing chromophore, analysis can be challenging and may require derivatization or the use of alternative detectors. researchgate.net However, reverse-phase (RP) HPLC methods have been successfully developed for structurally related phosphonates.

For instance, a method for separating Diethyl (2,2-diethoxyethyl)phosphonate utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. mdpi.com The analysis is performed under simple isocratic conditions with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. mdpi.com For applications requiring mass spectrometry (MS) detection, phosphoric acid is typically replaced with a volatile acid such as formic acid. mdpi.com This liquid chromatography method is scalable and suitable for both analytical quantification and preparative separation to isolate impurities. mdpi.com

The use of Ultra-High Performance Liquid Chromatography (UHPLC) with core-shell columns, such as those with superficially porous particles (SPP), can significantly improve resolution and reduce analysis times for phosphonate-containing mixtures.

Table 2: Example HPLC Conditions for Phosphonate Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |

| Alternative Mobile Phase (for MS) | Acetonitrile (MeCN), Water, Formic Acid |

| Application | Analytical Quantification, Preparative Separation |

Based on methods for structurally related phosphonates. mdpi.com

Advanced Microscopic and Elemental Analysis

Electron Microscopy (EM)

While Electron Microscopy (EM) is not typically used for the direct analysis of dissolved, small molecules like this compound, it is an invaluable tool for characterizing materials that have been functionalized with phosphonates. Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide high-resolution imaging of surface morphology and internal structure.

In a study of nanocomposite materials, mesoporous silica was functionalized with copper phosphonate groups. SEM, in conjunction with Energy-Dispersive X-ray Spectroscopy (EDS), was used for elemental analysis of the surface. The EDS analysis confirmed the successful incorporation of phosphonate groups by detecting the presence and quantifying the amount of phosphorus. An inverse relationship was observed between the silicon content of the silica matrix and the phosphorus content from the phosphonate groups, providing clear evidence of the functionalization.

TEM was used to analyze the detailed structure of the nanocomposite, confirming that the incorporation of phosphonate groups did not disrupt the ordered, hexagonal arrangement of the silica's cylindrical mesopores. This demonstrates the utility of EM in verifying the structural integrity and elemental composition of phosphonate-modified materials at the nanoscale.

Neutron Activation Analysis

Neutron Activation Analysis (NAA) is a highly sensitive nuclear analytical technique used for determining the elemental composition of a wide variety of materials. It is particularly well-suited for the analysis of this compound as it can accurately quantify two of its key constituent elements: phosphorus and chlorine.

The technique involves irradiating a sample with neutrons, which causes specific isotopes of the elements present to become radioactive. As these newly formed radioisotopes decay, they emit characteristic gamma rays. The energy and intensity of these gamma rays are unique to each element, allowing for their identification and quantification with high precision and sensitivity, often at the parts-per-billion level.

For this compound (C₆H₁₄ClO₃P), NAA can be used to determine the P and Cl content. The analysis of phosphorus is a common application of NAA in fields such as semiconductor technology to determine dopant concentrations. Similarly, the presence of chlorine can be confirmed through the ³⁵Cl(n, γ) reaction, which produces distinct gamma-ray peaks. A related technique, Prompt Gamma-ray Activation Analysis (PGAA), which measures gamma rays emitted during neutron capture rather than from subsequent decay, is also sensitive to all elements and offers the advantage of rapid, non-destructive analysis.

Structural and Conformational Analysis

Microwave Spectroscopy for Rotameric Conformations

Microwave spectroscopy is a high-resolution technique that provides precise information about the rotational constants of a molecule, from which its geometry and conformational isomers (rotamers) can be determined. This method has been applied to study the conformational landscape of molecules structurally related to this compound.

In a detailed study, (2-Chloroethyl)phosphine (ClCH₂CH₂PH₂), a compound synthesized by the reduction of this compound, was analyzed by microwave spectroscopy in the 22–80 GHz range. The experimental investigation, supported by quantum chemical calculations, successfully identified and assigned the spectra for two distinct rotameric forms.

These conformers both feature an antiperiplanar arrangement of the Cl−C−C−P atomic backbone but differ in the orientation of the phosphine (B1218219) group. Through relative intensity measurements, one conformer was found to be more stable than the other by 5.2(6) kJ/mol. The study also determined the C-C torsional vibration frequency for the more stable conformer to be 63(20) cm⁻¹. Such analyses reveal that while quantum chemical calculations provide satisfactory agreement for rotational constants, they may fail to accurately predict low-frequency vibrations. This research showcases the power of microwave spectroscopy to experimentally resolve and characterize the specific, stable 3D structures that a flexible molecule like a phosphonate derivative can adopt.

Table 3: Conformational Analysis of (2-Chloroethyl)phosphine

| Parameter | Finding |

|---|---|

| Technique | Microwave Spectroscopy |

| Identified Conformers | Two rotameric forms (I and II) |

| Shared Structural Feature | Antiperiplanar Cl−C−C−P atomic chain |

| Energy Difference | Conformer I is 5.2(6) kJ/mol more stable than Conformer II |

| Torsional Frequency (Conformer I) | 63(20) cm⁻¹ |

Data from a study on a derivative of this compound.

Comprehensive Elemental Composition Analysis (e.g., MP-AES, HRTEM, STEM-EDX)nih.gov

The precise determination of the elemental composition of phosphonates is crucial for verifying their synthesis, understanding their purity, and studying their behavior in various applications. Advanced analytical techniques provide detailed information not only on the constituent elements but also on their spatial distribution and structural arrangement. For this compound, with the molecular formula C₆H₁₄ClO₃P, a combination of spectrometric and microscopic methods offers a comprehensive characterization. nih.govechemi.comchemnet.comnist.gov

Microwave Plasma-Atomic Emission Spectrometry (MP-AES)

Microwave Plasma-Atomic Emission Spectrometry (MP-AES) is a robust technique for quantitative elemental analysis. rubiconscience.com.au It utilizes a microwave-induced nitrogen plasma to atomize and excite a sample. rubiconscience.com.auyoutube.com The excited atoms then emit light at characteristic wavelengths, which are measured to determine the concentration of specific elements. rubiconscience.com.au A key advantage of MP-AES is its use of nitrogen, which can be sourced from the air, eliminating the need for expensive and flammable gases like acetylene (B1199291) or argon, thus enhancing safety and reducing operational costs. youtube.comyoutube.comfrontiersin.org

The instrument offers high sensitivity and low detection limits, often reaching parts-per-billion (ppb) levels, making it superior to traditional flame atomic absorption spectroscopy (FAAS) and comparable to Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for many applications. youtube.commahidol.ac.thmdpi.com For organophosphorus compounds like this compound, MP-AES is particularly effective for the accurate quantification of phosphorus content. mdpi.com The sample is typically introduced as a liquid aerosol into the hot plasma core, where it is desolvated, atomized, and excited. youtube.com

Theoretical Elemental Composition of this compound

The theoretical elemental composition by mass, calculated from its molecular formula (C₆H₁₄ClO₃P) and molecular weight (200.60 g/mol ), provides a baseline for quantitative analysis. nih.govechemi.comchemnet.com

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage by Mass (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 35.93 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 7.04 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 17.67 |

| Oxygen | O | 15.999 | 3 | 47.997 | 23.93 |

| Phosphorus | P | 30.974 | 1 | 30.974 | 15.44 |

| Total | 200.602 | 100.00 |

This interactive table provides the theoretical elemental breakdown of this compound.

High-Resolution Transmission Electron Microscopy (HRTEM)

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful imaging technique that allows for the direct visualization of a material's atomic structure. numberanalytics.comwikipedia.org It operates by passing a high-energy electron beam through an ultrathin sample; the resulting phase shifts in the electron wave create a phase-contrast image that can resolve individual atoms and crystal lattices. uni-bonn.deepfl.ch

While HRTEM does not directly provide quantitative elemental data on its own, it is invaluable for:

Structural Verification: Confirming the crystalline structure or amorphous nature of a phosphonate sample.

Defect Analysis: Identifying atomic-scale defects, interfaces, and grain boundaries within the material. numberanalytics.comglobalsino.com

Nanoparticle Characterization: Studying the size, shape, and atomic arrangement of phosphonate-based nanoparticles or composites. thermofisher.comnih.gov

The interpretation of HRTEM images is complex, as the contrast is highly sensitive to sample thickness and microscope lens parameters like focus and aberrations. wikipedia.orgepfl.ch Therefore, image simulation is often required to accurately correlate the observed patterns with the actual atomic structure. uni-bonn.deepfl.ch By providing a visual map of atomic arrangements, HRTEM offers foundational structural information that complements quantitative elemental analysis techniques. researchgate.net

Scanning Transmission Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (STEM-EDX)

Scanning Transmission Electron Microscopy (STEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDX) is a premier technique for high-resolution elemental mapping. tescan-analytics.com In STEM mode, a finely focused electron beam is scanned across the sample. youtube.com The interaction between the electron beam and the atoms in the sample causes the emission of characteristic X-rays, each with an energy level unique to a specific element. mst.or.jp The EDX detector collects these X-rays, generating a spectrum that identifies the elements present in the scanned area. tescan-analytics.comcssnt-upb.ro

By correlating the EDX data with the beam's position, it is possible to create detailed elemental maps that show the spatial distribution of Carbon, Chlorine, Oxygen, and Phosphorus within a sample containing this compound. nih.govyoutube.com This is particularly useful for analyzing composite materials or studying the segregation of elements at interfaces or within nanoparticles. mst.or.jpnih.gov STEM-EDX can achieve spatial resolution down to the nanometer or even sub-nanometer scale, providing a precise chemical picture of the material's composition. tescan-analytics.comcssnt-upb.ro

Characteristic K-alpha X-ray Emission Energies for EDX Analysis

| Element | Symbol | Atomic Number | K-alpha Emission Energy (keV) |

| Carbon | C | 6 | 0.277 |

| Oxygen | O | 8 | 0.525 |

| Phosphorus | P | 15 | 2.013 |

| Chlorine | Cl | 17 | 2.622 |

This interactive table displays the primary X-ray energies used to identify the constituent elements of this compound in an EDX analysis.

Computational Chemistry and Theoretical Modeling of Diethyl 2 Chloroethyl Phosphonate Systems

Quantum Chemical Studies for Molecular Properties

A thorough understanding of a molecule's properties begins with a detailed exploration of its potential energy surface and the prediction of its spectroscopic parameters. However, for diethyl (2-chloroethyl)phosphonate, such foundational computational research appears to be unpublished.

Conformational Landscape and Energy Minima

A full analysis of the conformational landscape of this compound, which would involve identifying all stable conformers and their relative energies using methods like Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT) with the B3LYP functional, has not been documented. This type of study is essential for understanding the flexibility of the molecule and the preferred spatial arrangements of its constituent atoms, which in turn influence its physical properties and biological activity.

Prediction and Validation of Spectroscopic Parameters

The prediction of spectroscopic constants is a powerful tool for validating computational models against experimental data. However, theoretical calculations of rotational constants, centrifugal distortion constants, and a detailed assignment of vibrational frequencies for this compound are not available in the literature. Such data would be invaluable for interpreting experimental spectra and gaining a more refined picture of the molecule's geometry and vibrational modes.

Theoretical Analysis of Chemical Reactivity and Transition States

The chemical reactivity of this compound, including the identification of reactive sites and the characterization of transition states for its potential reactions, remains theoretically unexplored. Computational methods could provide significant insights into its reaction kinetics and thermodynamics, but no such studies have been published.

Mechanistic Investigations through Computational Approaches

Computational chemistry is a powerful tool for elucidating reaction mechanisms at a molecular level. For this compound, this potential remains untapped.

Computational Insights into Catalytic Mechanisms

While the catalytic breakdown of related organophosphorus compounds is an area of active research, specific computational investigations into the catalytic mechanisms involving this compound are absent from the scientific literature. Theoretical modeling could illuminate how different catalysts might interact with this substrate to facilitate its transformation, providing a basis for the design of more efficient catalytic systems.

Modeling of Surface Interactions and Grafting

Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers deep insights into the mechanisms of surface modification. These theoretical models are instrumental in predicting how phosphonate-based molecules will behave at the molecular level when introduced to a metal oxide surface, a process often referred to as grafting.

The grafting of phosphonic acids onto metal oxide surfaces like titania (TiO₂) and alumina (Al₂O₃) is a widely studied area, providing a reliable model for understanding the behavior of this compound. researchgate.netvub.be The process is generally understood to occur through a condensation reaction between the hydroxyl groups on the phosphonic acid (or its ester, which can hydrolyze in situ) and the hydroxyl groups present on the metal oxide surface. vub.be This reaction results in the formation of strong, covalent M-O-P bonds. vub.be

Computational studies have elucidated several possible binding configurations for phosphonic acids on these surfaces. researchgate.netvub.be The primary modes of interaction are categorized by the number of oxygen atoms from the phosphonate (B1237965) group that bind to the metal atoms on the surface. These are typically referred to as monodentate, bidentate, and tridentate binding modes. researchgate.netvub.be

Monodentate: One oxygen atom from the phosphonate group forms a bond with a metal atom on the surface.

Bidentate: Two oxygen atoms from the phosphonate group bond to one or two surface metal atoms. This can occur in a chelating fashion (to the same metal atom) or a bridging fashion (to two different metal atoms).

Tridentate: All three oxygen atoms of the phosphonate group (one from the P=O double bond and two from the P-OH groups) interact with the surface metal atoms.

The specific binding mode that is most favorable depends on several factors, including the specific crystal face of the metal oxide, the density of surface hydroxyl groups, and the reaction conditions. researchgate.netvub.be For instance, studies on titania have shown that different binding modes can coexist on the surface. vub.be DFT calculations help to determine the relative energies of these different binding modes, predicting the most stable configurations.

Research has shown that the initial step in the grafting process often involves the formation of hydrogen bonds between the phosphonic acid headgroup and the hydroxylated metal oxide surface. researchgate.net This is followed by the acid-base catalyzed condensation reaction that forms the covalent linkages. researchgate.net The presence of a solvent, such as water, can play a significant role in facilitating the hydrolysis of phosphonate esters and the subsequent condensation reaction.

| Binding Mode | Description | Key Interacting Groups |

|---|---|---|

| Monodentate | One P-O-M bond is formed. | P-OH and M-OH |

| Bidentate | Two P-O-M bonds are formed (bridging or chelating). | Two P-OH groups and M-OH groups |

| Tridentate | Three points of attachment to the surface. | P=O and two P-OH groups with surface metal sites |

The stability of the bond between the phosphonate and the metal oxide surface is a critical factor for the longevity and performance of the resulting material. Computational models are extensively used to evaluate this stability. The binding energy of the phosphonate to the surface is a key parameter calculated through DFT, with higher binding energies indicating a more stable complex.

Studies have consistently shown that phosphonate anchors form highly stable monolayers on metal oxide surfaces, often exhibiting greater hydrolytic stability compared to other common anchoring groups like silanes, particularly on surfaces like titania. vub.beacs.org This enhanced stability is attributed to the formation of strong, covalent M-O-P bonds. vub.be

Computational studies have also investigated the degradation of these surface layers. For instance, under certain conditions like UV irradiation in an aqueous environment, anchored organophosphorus groups can undergo photooxidative degradation. researchgate.netacs.org Theoretical models can help to understand the mechanisms of this degradation, providing insights into how to design more robust surface modifications.

Furthermore, the stability of these complexes is not only relevant in the context of preventing delamination but also in understanding their behavior in solution. For example, studies on titanium phosphonate oxo-alkoxide clusters, which serve as molecular models for the interaction between phosphonates and titania surfaces, have shown that the binding modes (e.g., bidentate vs. tridentate) influence their stability and reactivity in solution. nih.govrsc.org Some of these complex structures have been shown to be stable in solution, while others may dissociate or transform. nih.govrsc.org

| Factor | Impact on Stability | Supporting Evidence |

|---|---|---|

| Binding Mode | Multidentate (bidentate, tridentate) binding generally leads to higher stability. nih.gov | Computational models show higher binding energies for multidentate configurations. |

| Surface Hydroxylation | A sufficient density of surface hydroxyl groups is necessary for efficient grafting and stable bond formation. researchgate.netvub.be | DFT studies model the condensation reaction between P-OH and M-OH groups. |

| Hydrolytic Stability | Phosphonate-metal oxide bonds are generally more resistant to hydrolysis than silane-based linkages. vub.beacs.org | Experimental and theoretical studies confirm the robustness of the M-O-P bond. |

| Environmental Conditions | Exposure to UV radiation or harsh pH conditions can lead to degradation. researchgate.net | Studies on photocatalytic degradation and stability at different pH levels. |

Environmental Dynamics and Biogeochemical Cycling of Organophosphonates

Environmental Distribution and Transport Processes

The distribution and movement of Diethyl (2-chloroethyl)phosphonate in the environment are governed by a complex interplay of physical and chemical properties. These processes determine the compound's presence and concentration in different environmental compartments.

Generally, compounds with lower water solubility and higher Kow values tend to adsorb more strongly to soil organic matter and sediment particles. The Freundlich coefficient (Kf) is often used to describe this sorption potential. For a range of pesticides, Kf values can vary widely, indicating different affinities for soil and sediment matrices. nih.gov For instance, studies on other pesticides have shown that substrates with higher organic carbon, such as straw, exhibit significantly greater sorption capacity compared to soils. nih.gov Given the chemical structure of this compound, it is expected to exhibit some degree of sorption, but without experimental data, its specific mobility and potential for leaching into groundwater remain undetermined. echemi.com

While specific studies on the atmospheric transport of this compound are scarce, research on the broader class of organophosphate esters (OPEs), including structurally similar chlorinated OPEs, indicates a potential for long-range atmospheric transport. nih.govaaqr.org OPEs are released into the atmosphere through volatilization from various industrial and commercial products. ifremer.fr Once in the atmosphere, they can be adsorbed onto particulate matter and transported over vast distances. ifremer.fr

The presence of OPEs has been confirmed in remote regions such as the Arctic and the South China Sea, far from their primary sources, which substantiates their capacity for long-range transport. nih.govnih.gov For example, Tris(2-chloroethyl) phosphate (B84403) (TCEP), a compound related to this compound, was the dominant OPE found in air samples in the Arctic. nih.gov The atmospheric persistence of OPEs is a key factor in their transport potential; the atmospheric half-lives of some particle-bound OPEs can be several days, allowing for transport across continents. mdpi.com The primary mechanism for their removal from the atmosphere is through wet and dry deposition. nih.govmdpi.com Fugacity fraction results from studies in the Arctic suggest a net deposition from air to soil for many OPEs. nih.gov

Table 1: Atmospheric Concentrations of Total Organophosphate Esters (OPEs) in Remote Locations

| Location | Concentration Range (pg/m³) | Predominant Compounds |

|---|---|---|

| Yongxing Island, South China Sea | 1508–1968 | Chlorinated OPEs |

| Ny-Ålesund, Arctic | 357–852 | Tris(2-chloroethyl) phosphate (TCEP) |

This table presents data for the general class of OPEs to illustrate the potential for long-range transport.

There is a lack of specific experimental data on the mobility and persistence of this compound in aquatic environments. echemi.com However, the behavior of other OPEs suggests that water can be an important medium for their transport. mdpi.com The persistence of these compounds in water is a key factor determining their potential environmental impact. For some chlorinated OPEs, the predicted half-life in water can range from 121 to 212.5 days. mdpi.com

In contrast, the related compound Ethephon, which is (2-chloroethyl)phosphonic acid, has a reported half-life of 7.5 days in sandy loam soil and 5.3 days in flooded silt loam sediment. nih.gov It is important to note that Ethephon is a phosphonic acid, not a diethyl ester like this compound, and its environmental behavior may differ significantly. The stability of Ethephon is also pH-dependent, as it decomposes to liberate ethylene (B1197577) at a pH above 3.5. nih.gov Without specific studies, it is difficult to conclude whether this compound would exhibit similar persistence or mobility patterns.

Degradation Pathways and Kinetics in Environmental Compartments

The breakdown of this compound in the environment is crucial for its removal. Microbial activity is often a primary driver of the degradation of such organophosphorus compounds.

Microorganisms have evolved diverse metabolic pathways to break down a wide array of environmental contaminants, including organophosphorus compounds. oup.comnih.gov The biodegradation of these compounds can occur through co-metabolism or by serving as a nutrient source for the microorganisms. oup.com The initial and most significant step in the detoxification of many organophosphorus compounds is the enzymatic hydrolysis of the phosphate ester bonds. oup.comresearchgate.net

A key pathway for the degradation of phosphonates, which are characterized by a highly stable carbon-phosphorus (C-P) bond, is the C-P lyase pathway. msu.runih.gov This multi-enzyme complex is particularly important for bacteria in phosphate-limited environments, as it allows them to cleave the C-P bond and utilize phosphonates as a phosphorus source. nih.govzechellab.com The C-P lyase system has a broad substrate specificity, enabling the degradation of various alkyl, amino-alkyl, and aryl phosphonates. nih.gov

The C-P lyase pathway is encoded by the phn operon, which in Escherichia coli consists of 14 genes (phnC through phnP). nih.gov These genes code for the proteins involved in the uptake of phosphonates and the subsequent enzymatic cleavage of the C-P bond. nih.gov The ability to degrade phosphonates via this pathway is widespread among bacteria, particularly Gram-negative bacteria such as those from the families Enterobacteriaceae, Pseudomonadaceae, and Rhizobiaceae. msu.ru Some Gram-positive bacteria, like certain Arthrobacter and Bacillus species, also possess this capability. msu.ru

While the C-P lyase pathway is known to degrade toxic, man-made phosphonates, specific studies detailing the degradation of this compound through this or any other microbial pathway are not prominent in the reviewed scientific literature. Therefore, while it is plausible that microorganisms possessing the C-P lyase pathway could potentially degrade this compound, further research is needed to confirm its specific substrates and degradation kinetics.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Synonym(s) | CAS Number |

|---|---|---|

| This compound | (2-Chloroethyl)phosphonic acid diethyl ester | 10419-79-1 |

| Ethephon | (2-chloroethyl)phosphonic acid | 16672-87-0 |

| Glyphosate | N-(phosphonomethyl)glycine | 1071-83-6 |

| Tris(2-chloroethyl) phosphate | TCEP | 115-96-8 |

| Escherichia coli | N/A | |

| Arthrobacter sp. | N/A |

Identification of Biodegradation Products and Transformation Pathways

The biodegradation of this compound is not extensively documented in scientific literature. However, based on the known microbial degradation pathways for other organophosphonates, several transformation routes can be postulated. The primary mechanism for the breakdown of many phosphonates in the environment is through the action of microorganisms, which can utilize them as a phosphorus source. nih.govnih.gov

One of the main enzymatic systems involved in the cleavage of the carbon-phosphorus (C-P) bond is the C-P lyase pathway. msu.ruadvancedsciencenews.com This pathway is known to have a broad substrate specificity, acting on various alkyl- and arylphosphonates. researchgate.net The C-P lyase complex catalyzes the cleavage of the C-P bond to yield the corresponding alkane and inorganic phosphate. researchgate.netresearchgate.net In the case of this compound, the expected biodegradation products from the C-P lyase pathway would be chloroethane (B1197429) and two molecules of ethanol (B145695), with the phosphorus atom being converted to inorganic phosphate.

Another potential biodegradation pathway involves hydrolytic cleavage of the ester bonds by phosphonatase enzymes, followed by cleavage of the C-P bond. mdpi.comnih.gov This would initially yield (2-chloroethyl)phosphonic acid and ethanol. Subsequent enzymatic action would be required to cleave the C-P bond of (2-chloroethyl)phosphonic acid.

Postulated Biodegradation Products of this compound

| Initial Compound | Pathway | Intermediate Products | Final Products |

| This compound | C-P Lyase | Not well-defined | Chloroethane, Ethanol, Inorganic Phosphate |

| This compound | Phosphonatase | (2-chloroethyl)phosphonic acid, Ethanol | Chloroethane, Inorganic Phosphate |

Abiotic Chemical Hydrolysis (pH-Dependent Kinetics)

The abiotic hydrolysis of this compound involves the cleavage of its ester bonds and is influenced by pH. Generally, the hydrolysis of dialkyl phosphonates occurs in two consecutive steps. nih.govresearchgate.net

Under acidic conditions, the hydrolysis of diethyl phosphonates follows an SN2 mechanism, where a water molecule attacks the phosphorus atom. nih.gov The rate of hydrolysis is influenced by the electronic properties of the substituents. Electron-withdrawing groups tend to increase the reaction rate. nih.gov For this compound, the chloroethyl group is electron-withdrawing, which would likely result in a faster hydrolysis rate compared to unsubstituted diethyl phosphonates. The hydrolysis of the second ester group is typically the rate-determining step. nih.gov

General pH-Dependent Hydrolysis of Diethyl Phosphonates

| pH Condition | Reaction Mechanism | Influencing Factors |

| Acidic | SN2 | Electronic effects of substituents |

| Alkaline | Nucleophilic attack | Steric hindrance |

Photodegradation Mechanisms and Influence of Sunlight

The photodegradation of phosphonates can be an important environmental fate process, particularly in the presence of sunlight. While specific studies on this compound are scarce, research on other phosphonates indicates that they can undergo photodegradation, a process that can be enhanced by the presence of photosensitizers like iron. nih.gov

The degradation of phosphonates under UV light can lead to the formation of orthophosphates and various organic by-products. nih.gov For some aminophosphonates, aminomethylphosphonic acid (AMPA) has been identified as a major metabolite. nih.gov The half-life of phosphonates under photolytic conditions is significantly influenced by pH and the presence of metal ions. nih.gov In natural environments, the intensity of sunlight is a key factor determining the rate of photodegradation. nih.gov

Given the structure of this compound, it is plausible that it could undergo photodegradation through cleavage of the C-Cl bond or the P-C bond upon absorption of UV radiation. The presence of the chloroethyl group might influence the photochemical reactivity of the molecule.

Oxidative and Reductive Transformation Pathways

Oxidative and reductive processes can contribute to the transformation of organophosphonates in the environment. Oxidative degradation of some phosphonates has been observed in the presence of strong oxidizing agents and can lead to the formation of orthophosphate. uoc.gr For instance, the degradation of amino-tris-(methylene phosphonate) (AMP) in the presence of a hypobromite-based biocide leads to the formation of orthophosphate and iminobis(methylenephosphonate). uoc.gr

Reductive degradation pathways for phosphonates are less commonly described but could potentially involve the cleavage of the C-Cl bond in this compound under reducing conditions, which are prevalent in some anaerobic environments. This would lead to the formation of diethyl ethylphosphonate.

The C-P lyase pathway, while enzymatic, involves a radical-based mechanism that can be considered a type of redox transformation. msu.ruresearchgate.net This pathway generates an alkyl radical as an intermediate. researchgate.net

Enzyme-Mediated Phosphonate (B1237965) Transformations in Biological Systems

Biosynthesis Pathways of Natural Phosphonates

While this compound is a synthetic compound, understanding the biosynthesis of natural phosphonates provides context for the types of enzymes that interact with the phosphonate functional group. The biosynthesis of most natural phosphonates starts from phosphoenolpyruvate (B93156) (PEP). nih.gov A key enzyme, phosphoenolpyruvate mutase, catalyzes the intramolecular rearrangement of PEP to phosphonopyruvate (B1221233) (PnPyr), which is the precursor to nearly all known natural phosphonates. mdpi.comnih.gov

From phosphonopyruvate, various enzymatic reactions lead to the diverse array of natural phosphonates. For example, decarboxylation of PnPyr by phosphonopyruvate decarboxylase yields phosphonoacetaldehyde, a key intermediate that can be further transformed through reduction or transamination. nih.gov

Key Steps in Natural Phosphonate Biosynthesis

| Precursor | Key Enzyme | Product |

| Phosphoenolpyruvate (PEP) | Phosphoenolpyruvate mutase | Phosphonopyruvate (PnPyr) |

| Phosphonopyruvate (PnPyr) | Phosphonopyruvate decarboxylase | Phosphonoacetaldehyde |

Mechanisms of Enzymes Catalyzing C-P Bond Cleavage

The cleavage of the stable carbon-phosphorus (C-P) bond is a critical step in the degradation of phosphonates and is catalyzed by specialized enzymes. mdpi.comnih.gov Bacteria have evolved several enzymatic strategies for this purpose. nih.govnih.gov

The C-P lyase pathway is a prominent mechanism for the cleavage of the C-P bond in a wide range of phosphonates. advancedsciencenews.comresearchgate.net This multi-protein complex utilizes a radical-based mechanism to break the C-P bond, producing an alkane and inorganic phosphate. researchgate.netnih.govnih.gov The broad substrate specificity of the C-P lyase suggests it could potentially act on synthetic phosphonates like this compound. researchgate.net

Phosphonatases represent another class of enzymes that cleave the C-P bond, typically through a hydrolytic mechanism. mdpi.comnih.gov These enzymes often require the substrate to have a specific functional group, such as an amino group, adjacent to the phosphonate. For example, 2-aminoethylphosphonate (AEP) is degraded by a pathway involving a transaminase and a phosphonatase. nih.govnih.gov

Oxidative cleavage is a third mechanism, where enzymes catalyze the oxidation of the carbon atom attached to the phosphorus, leading to the cleavage of the C-P bond. mdpi.comresearchgate.net

Major C-P Bond Cleavage Mechanisms

| Enzyme/Pathway | Mechanism | Substrate Scope |

| C-P Lyase | Radical-based | Broad (alkyl- and arylphosphonates) |

| Phosphonatase | Hydrolytic | Specific (e.g., aminophosphonates) |

| Oxidative Cleavage Enzymes | Oxidative | Specific |

Compound Names Mentioned in the Article

| Compound Name |

| (2-chloroethyl)phosphonic acid |

| 2-aminoethylphosphonate (AEP) |

| Amino-tris-(methylene phosphonate) (AMP) |

| Aminomethylphosphonic acid (AMPA) |

| Chloroethane |

| This compound |

| Diethyl ethylphosphonate |

| Ethanol |

| Iminobis(methylenephosphonate) |

| Inorganic Phosphate |

| Phosphoenolpyruvate (PEP) |

| Phosphonoacetaldehyde |

| Phosphonopyruvate (PnPyr) |

The environmental fate and transformation of organophosphonates, a class of organic phosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond, are of significant interest due to their widespread use and potential environmental impact. This article focuses on the chemical compound this compound, exploring its potential environmental dynamics and the enzymatic processes that may govern its transformation in biological systems.

Microbial Biodegradation Processes

Identification of Biodegradation Products and Transformation Pathways

While specific studies on the biodegradation of this compound are limited, insights can be drawn from the established microbial degradation pathways for other organophosphonates. Microorganisms play a crucial role in the breakdown of these compounds, often utilizing them as a source of phosphorus. nih.govnih.gov

A primary route for the cleavage of the C-P bond is the C-P lyase pathway . msu.ruadvancedsciencenews.com This enzymatic system is known for its broad substrate range, capable of acting on a variety of alkyl- and arylphosphonates. researchgate.net The C-P lyase complex facilitates the cleavage of the C-P bond, typically yielding the corresponding alkane and inorganic phosphate. researchgate.netresearchgate.net For this compound, this pathway would be expected to produce chloroethane and two molecules of ethanol, with the phosphorus atom mineralized to inorganic phosphate.

Alternatively, biodegradation can proceed via hydrolytic cleavage of the ester linkages by phosphonatase enzymes, which would initially form (2-chloroethyl)phosphonic acid and ethanol. mdpi.comnih.gov Subsequent enzymatic action would be necessary to break the C-P bond of the resulting phosphonic acid.

Table 1: Postulated Biodegradation Products of this compound

| Initial Compound | Pathway | Intermediate Products | Final Products |

| This compound | C-P Lyase | Not well-defined | Chloroethane, Ethanol, Inorganic Phosphate |

| This compound | Phosphonatase | (2-chloroethyl)phosphonic acid, Ethanol | Chloroethane, Inorganic Phosphate |

Abiotic Chemical Hydrolysis (pH-Dependent Kinetics)

The abiotic breakdown of this compound in aqueous environments is expected to occur through hydrolysis of its ester bonds, a process significantly influenced by pH. The hydrolysis of dialkyl phosphonates typically proceeds in two sequential steps. nih.govresearchgate.net

Under acidic conditions , the hydrolysis of diethyl phosphonates generally follows an SN2 mechanism, involving a nucleophilic attack by a water molecule on the phosphorus center. nih.gov The rate of this reaction is sensitive to the electronic nature of the substituents; electron-withdrawing groups, such as the chloroethyl group in the target molecule, are expected to accelerate hydrolysis compared to unsubstituted analogs. nih.gov The second hydrolysis step is often the rate-limiting one. nih.gov

Table 2: General pH-Dependent Hydrolysis of Diethyl Phosphonates

| pH Condition | Reaction Mechanism | Key Influencing Factors |

| Acidic | SN2 | Electronic effects of substituents |

| Alkaline | Nucleophilic attack | Steric hindrance |

Photodegradation Mechanisms and Influence of Sunlight

Sunlight can play a significant role in the environmental degradation of phosphonates. Although direct photolysis studies on this compound are lacking, research on other phosphonates demonstrates their susceptibility to photodegradation, a process that can be catalyzed by photosensitizing substances such as iron. nih.gov

UV irradiation of phosphonates can lead to the formation of orthophosphates and a variety of organic byproducts. nih.gov For example, the photodegradation of certain aminophosphonates yields aminomethylphosphonic acid (AMPA) as a significant metabolite. nih.gov The half-life of phosphonates under photolytic conditions is dependent on factors such as pH and the presence of metal ions. nih.gov In natural settings, the intensity and spectral distribution of sunlight are critical determinants of the photodegradation rate. nih.gov The presence of a C-Cl bond in this compound may also influence its photochemical reactivity.

Oxidative and Reductive Transformation Pathways

Oxidative and reductive reactions can also contribute to the environmental transformation of organophosphonates. For instance, the oxidative degradation of some phosphonates, such as amino-tris-(methylene phosphonate) (AMP), has been observed in the presence of strong oxidizing agents like hypobromite, leading to the formation of orthophosphate and iminobis(methylenephosphonate). uoc.gr

Reductive transformation pathways, while less studied for phosphonates, could potentially involve the cleavage of the C-Cl bond in this compound under anaerobic conditions, which could lead to the formation of diethyl ethylphosphonate. It is also noteworthy that the C-P lyase pathway, though enzymatic, proceeds through a radical-based mechanism, which can be considered a form of redox transformation, generating an alkyl radical intermediate. msu.ruresearchgate.net

Enzyme-Mediated Phosphonate Transformations in Biological Systems

Biosynthesis Pathways of Natural Phosphonates

Although this compound is a synthetic compound, the biosynthetic pathways of natural phosphonates offer valuable insights into the enzymes that interact with the phosphonate moiety. The biosynthesis of the vast majority of natural phosphonates originates from the glycolytic intermediate phosphoenolpyruvate (PEP). nih.gov The enzyme phosphoenolpyruvate mutase catalyzes a key intramolecular rearrangement of PEP to form phosphonopyruvate (PnPyr), the central precursor in these pathways. mdpi.comnih.gov

From PnPyr, a variety of enzymatic reactions, including decarboxylation by phosphonopyruvate decarboxylase to yield phosphonoacetaldehyde, lead to the diverse structures of natural phosphonates. nih.gov

Table 3: Key Steps in Natural Phosphonate Biosynthesis

| Precursor | Key Enzyme | Product |

| Phosphoenolpyruvate (PEP) | Phosphoenolpyruvate mutase | Phosphonopyruvate (PnPyr) |

| Phosphonopyruvate (PnPyr) | Phosphonopyruvate decarboxylase | Phosphonoacetaldehyde |

Mechanisms of Enzymes Catalyzing C-P Bond Cleavage

The cleavage of the highly stable C-P bond is a formidable biochemical challenge, and bacteria have evolved several enzymatic strategies to accomplish this feat. nih.govmdpi.comnih.govnih.gov

The C-P lyase pathway is a widespread and versatile mechanism for breaking the C-P bond in a broad spectrum of phosphonates. advancedsciencenews.comresearchgate.net This multi-enzyme complex employs a radical-based mechanism to sever the C-P bond, ultimately yielding an alkane and inorganic phosphate. researchgate.netnih.govnih.gov The broad substrate specificity of C-P lyase suggests it may have the capacity to degrade synthetic phosphonates, including this compound. researchgate.net

Phosphonatases constitute another family of enzymes that cleave the C-P bond, typically via a hydrolytic mechanism. mdpi.comnih.gov These enzymes often exhibit greater substrate specificity, frequently requiring a particular functional group, such as an amino group, in a specific position relative to the phosphonate. For example, the well-characterized degradation of 2-aminoethylphosphonate (AEP) involves a phosphonatase. nih.govnih.gov

A third mechanism involves oxidative cleavage , where enzymes catalyze the oxidation of the carbon atom bonded to the phosphorus, facilitating the scission of the C-P bond. mdpi.comresearchgate.net

Table 4: Major C-P Bond Cleavage Mechanisms

| Enzyme/Pathway | Mechanism | General Substrate Scope |

| C-P Lyase | Radical-based | Broad (alkyl- and arylphosphonates) |

| Phosphonatase | Hydrolytic | Specific (e.g., aminophosphonates) |

| Oxidative Cleavage Enzymes | Oxidative | Specific |

Substrate Recognition and Active Site Dynamics of Phosphonate-Interacting Enzymes